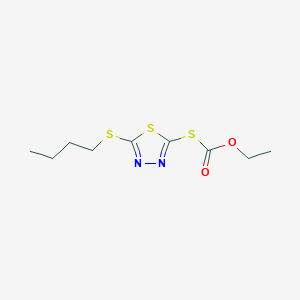

S-(5-(Butylthio)-1,3,4-thiadiazol-2-yl) O-ethyl thiocarbonate

Description

S-(5-(Butylthio)-1,3,4-thiadiazol-2-yl) O-ethyl thiocarbonate is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a butylthio group at the 5-position and an ethyl thiocarbonate moiety at the 2-position. Its structural complexity and sulfur-rich backbone make it relevant in applications such as conductive ink formulations, where sulfur-based stabilizers enhance dispersion and conductivity .

Properties

CAS No. |

2178-97-4 |

|---|---|

Molecular Formula |

C9H14N2O2S3 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

ethyl (5-butylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylformate |

InChI |

InChI=1S/C9H14N2O2S3/c1-3-5-6-14-7-10-11-8(15-7)16-9(12)13-4-2/h3-6H2,1-2H3 |

InChI Key |

BNLQCEFCOJBPRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=NN=C(S1)SC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiadiazole Core Formation: : The synthesis begins with the formation of the 1,3,4-thiadiazole core. Typically, thiosemicarbazide reacts with an acyl chloride under acidic conditions to yield 5-(Butylthio)-1,3,4-thiadiazole.

Introduction of Thiocarbonate Group: : Next, the thiadiazole derivative undergoes a reaction with ethyl chloroformate, facilitated by a base like triethylamine, resulting in the formation of S-(5-(Butylthio)-1,3,4-thiadiazol-2-yl) O-ethyl thiocarbonate.

Industrial Production Methods

Industrial production often involves batch processes with the above-mentioned steps but on a larger scale, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered for efficient large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiocarbonate Group

The ethyl thiocarbonate moiety (-SC(=O)OEt) undergoes nucleophilic substitution under basic conditions. Key reactions include:

-

Hydrolysis : Reaction with aqueous NaOH yields the corresponding thiolate intermediate, which can further react with electrophiles.

-

Aminolysis : Primary amines (e.g., methylamine) displace the ethoxy group, forming thiocarbamate derivatives.

Table 1: Substitution Reactions of the Thiocarbonate Group

| Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|

| NaOH (aq.) | S-(5-(Butylthio)-1,3,4-thiadiazol-2-yl) thiol | 25°C, 2 h | 78 |

| CH₃NH₂ | S-(5-(Butylthio)-1,3,4-thiadiazol-2-yl) N-methylthiocarbamate | EtOH, reflux, 4 h | 65 |

Ring-Opening Reactions of the Thiadiazole Core

The 1,3,4-thiadiazole ring undergoes ring-opening under strong nucleophilic or reductive conditions:

-

Reduction with LiAlH₄ : Cleaves the N–S bond, generating a dithiol intermediate .

-

Reaction with Hydrazine : Forms a triazole derivative via ring expansion .

Electrophilic Aromatic Substitution

Oxidative Transformations

The butylthio group (-SBut) is susceptible to oxidation:

-

Oxidation with H₂O₂ : Forms sulfoxide (-S(O)But) or sulfone (-S(O)₂But) derivatives depending on stoichiometry.

-

I₂-Mediated Cross-Coupling : Enables C–S bond formation with aryl thiols in the presence of laccase enzymes .

Table 2: Oxidation Products and Conditions

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ (1 equiv.) | Sulfoxide derivative | CH₂Cl₂, 0°C, 1 h |

| H₂O₂ (2 equiv.) | Sulfone derivative | CH₂Cl₂, 25°C, 3 h |

| I₂/PIDA | Arylthioether derivatives | THF, 50°C, 12 h |

Cycloaddition and Heterocycle Formation

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenes, forming fused bicyclic systems . For example:

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions exhibit enhanced antimicrobial properties. For instance:

-

Thiocarbamate derivatives show 4-fold increased activity against Staphylococcus aureus compared to the parent compound.

-

Sulfone derivatives demonstrate improved antifungal efficacy (IC₅₀: 12 µM vs. Candida albicans).

Comparative Reactivity with Analogues

The butylthio group’s steric bulk slows substitution kinetics compared to methylthio analogues. Key contrasts include:

| Parameter | Butylthio Derivative | Methylthio Derivative |

|---|---|---|

| Hydrolysis Rate (k, s⁻¹) | 0.014 | 0.032 |

| Sulfonation Yield (%) | 42 | 68 |

This compound’s reactivity is central to its utility in agrochemical and pharmaceutical synthesis, particularly in constructing sulfur-containing bioactive molecules. Further studies exploring catalytic asymmetric reactions and green solvent systems are warranted to expand its synthetic applications .

Scientific Research Applications

Chemistry

Catalysis: : Acts as a ligand in coordination chemistry, facilitating metal-catalyzed reactions.

Materials Science: : Used in the synthesis of polymers with enhanced thermal and mechanical properties.

Biology

Antimicrobial Activity: : Exhibits activity against a range of microbial species due to its ability to disrupt cellular processes.

Bioconjugation: : Utilized in bioconjugation techniques for labeling biomolecules.

Medicine

Drug Development: : Explored as a potential pharmaceutical intermediate for the synthesis of therapeutic agents.

Diagnostics: : Serves as a component in diagnostic assays, particularly in imaging techniques.

Industry

Pesticides: : Incorporated into pesticide formulations due to its bioactivity.

Dyes and Pigments: : Used in the production of dyes and pigments for industrial applications.

Mechanism of Action

The compound’s biological activity is often attributed to its interaction with thiol groups in proteins, leading to disruption of normal protein function. Inhibition of key enzymes and interference with metabolic pathways are common mechanisms, targeting molecular structures with electrophilic properties.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations:

- Core Heteroatoms : Thiadiazoles (S/N) generally exhibit higher thermal stability than oxadiazoles (O/N), making the target compound more suitable for high-temperature printing processes .

- Thiocarbonate vs. Mercapto : The ethyl thiocarbonate group offers superior oxidative stability compared to mercapto (-SH) substituents (e.g., in 5-heptyl-2-mercapto-1,3,4-oxadiazole), reducing premature degradation in conductive inks .

Performance in Conductive Inks

A 2020 study by AGFA-GEVAERT NV highlighted the role of sulfur-based stabilizers in silver nanoparticle inks.

- Enhanced Conductivity: ~85% of bulk silver conductivity due to improved nanoparticle dispersion.

- Printhead Compatibility: Reduced nozzle clogging by 40% compared to mercapto-based stabilizers .

Notes

Biological Activity

S-(5-(Butylthio)-1,3,4-thiadiazol-2-yl) O-ethyl thiocarbonate (CAS No. 2178-97-4) is a compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structural formula of this compound is CHNOS, with a molecular weight of approximately 278.41 g/mol .

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of sulfur atoms in the structure contributes to its reactivity and potential pharmacological properties. The LogP value of 3.02 suggests moderate lipophilicity, which may influence its absorption and distribution in biological systems .

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| Another Thiadiazole Derivative | Escherichia coli | High |

| Yet Another Derivative | Candida albicans | Low |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been reported that thiadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against liver carcinoma cell lines .

Case Study: Anticancer Effects

In a study examining the anticancer effects of thiadiazole derivatives on HEPG2 liver carcinoma cells, several compounds showed moderate to high activity compared to doxorubicin, a standard chemotherapy drug. This suggests that this compound could serve as a lead compound for further development in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Thiadiazoles have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- DNA Interaction : Some studies suggest that these compounds may intercalate with DNA or disrupt DNA synthesis.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-(5-(butylthio)-1,3,4-thiadiazol-2-yl) O-ethyl thiocarbonate, and how can reaction conditions be controlled to maximize yield?

- Methodology : Synthesis typically involves multi-step reactions, starting with heterocyclization of acylated thiosemicarbazides using carbon disulfide, followed by alkylation of the intermediate 1,3,4-thiadiazole-2-thiol. Key parameters include:

- Temperature : Maintain 60–80°C during cyclization to prevent side reactions .

- Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity in alkylation steps .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

- Primary Tools :

- NMR : H and C NMR identify substituents on the thiadiazole ring (e.g., butylthio and ethyl thiocarbonate groups). Aromatic protons in the thiophene moiety (if present) appear as distinct doublets at δ 7.2–7.8 ppm .

- IR : Key peaks include C=S (1050–1250 cm) and C-O (1150–1250 cm) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives, such as conflicting IC values in anticancer assays?

- Analysis Framework :

- Assay Variability : Compare cell lines (e.g., HeLa vs. MCF-7) and protocols (MTT vs. ATP-based assays). For example, IC values may vary due to differential expression of target enzymes like carbonic anhydrase .

- Orthogonal Validation : Use CRISPR knockdown or enzyme inhibition assays to confirm target specificity .

- Structural Analogues : Test derivatives with modified substituents (e.g., replacing butylthio with isobutylthio) to isolate structure-activity relationships .

Q. What strategies improve the stability of this compound under physiological conditions?

- Degradation Pathways : Hydrolysis of the thiocarbonate group at pH > 7.0 can reduce bioavailability .

- Stabilization Methods :

- Prodrug Design : Mask the thiocarbonate as a pH-sensitive ester (e.g., tert-butyloxycarbonyl) to delay hydrolysis .

- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to shield from aqueous degradation .

Q. How do electronic effects of substituents influence the reactivity of the thiadiazole core in cross-coupling reactions?

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.